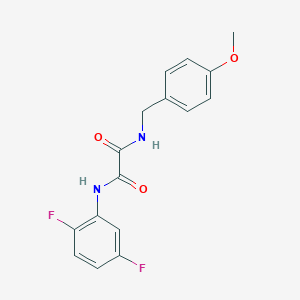

N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O3/c1-23-12-5-2-10(3-6-12)9-19-15(21)16(22)20-14-8-11(17)4-7-13(14)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUWAVDGQWTXKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide typically involves the reaction of 2,5-difluoroaniline with 4-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired oxalamide product.

Industrial Production Methods

While specific industrial production methods for N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluorophenyl and methoxybenzyl groups may enhance binding affinity to these targets, leading to modulation of biological pathways. Specific pathways involved would depend on the context of its application, such as enzyme inhibition in biochemical assays.

Comparison with Similar Compounds

Structural and Functional Analogues in Flavor Chemistry

Compound : S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Structure : Features a 2,4-dimethoxybenzyl group and a pyridinylethyl chain.

- Activity : Potent umami agonist identified via high-throughput screening .

- Key Comparison: The 2,5-difluorophenyl group in the target compound replaces S336’s 2,4-dimethoxybenzyl, reducing electron-donating methoxy groups and introducing electron-withdrawing fluorines. This substitution may alter receptor binding affinity (e.g., hTAS1R1/hTAS1R3) and metabolic pathways.

Compounds : FAO/WHO Flavoring Agents 1769 and 1770

Antiviral Oxalamide Derivatives

- Structures : Chlorophenyl, thiazolyl, and pyrrolidinyl substituents.

- Activity : HIV entry inhibitors targeting the CD4-binding site .

- Key Comparison :

- Replacing chlorophenyl with 2,5-difluorophenyl could modulate antiviral potency. Fluorine’s electronegativity may enhance binding to hydrophobic pockets but reduce solubility.

- The 4-methoxybenzyl group in the target compound lacks the thiazole heterocycle seen in Compounds 13–15, which is critical for antiviral activity in those cases .

Structural Analogues with Varied Aromatic Substitutions

Compound 18 (N1-(2-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide):

Biological Activity

N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings.

The synthesis of N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide typically involves a two-step process:

- Step 1: The reaction of 2,5-difluoroaniline with oxalyl chloride to form an acyl chloride intermediate.

- Step 2: The acyl chloride is then reacted with 4-methoxybenzylamine to yield the final product.

This compound features a difluorophenyl group that may enhance its binding affinity to biological targets, and the methoxybenzyl group can influence its pharmacokinetic properties.

The biological activity of N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl moiety enhances the compound's lipophilicity, potentially improving membrane permeability and target binding.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for certain kinases or other enzymes involved in cellular signaling pathways.

- Receptor Modulation: It might interact with specific receptors, altering their activity and influencing downstream signaling cascades.

3. Biological Activities

Research has indicated several potential biological activities for N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction or cell cycle arrest.

- Antimicrobial Properties: There is evidence indicating that it possesses antimicrobial activity against various pathogens, although further studies are necessary to elucidate the exact mechanisms involved.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Enzyme Inhibition | Modulation of kinase activity |

Notable Research Findings

- A study demonstrated that N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide effectively inhibited the growth of specific cancer cell lines in vitro, suggesting its potential as a therapeutic agent in oncology .

- Another investigation highlighted its antimicrobial properties, showing efficacy against Staphylococcus aureus and Escherichia coli strains.

5. Future Directions in Research

Further research is warranted to fully understand the biological mechanisms underlying the activity of N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide. This includes:

- In Vivo Studies: To assess the therapeutic potential and safety profile in animal models.

- Mechanistic Studies: To identify specific molecular targets and pathways affected by this compound.

- Structure-Activity Relationship (SAR) Analysis: To optimize the chemical structure for enhanced efficacy and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.